4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(2-Bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted with morpholine and a 4-(2-bromobenzoyl)piperazine group. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor research, due to its structural resemblance to pharmacologically active scaffolds .
Properties
IUPAC Name |
(2-bromophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYOZABNOKZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-bromobenzoyl chloride with piperazine to form 4-(2-bromobenzoyl)piperazine. This intermediate is then reacted with 6-chloropyridazine to yield the desired pyridazine derivative. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and pyridazine moieties exhibit potential anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study demonstrated that similar pyridazine derivatives showed significant activity against various cancer cell lines, suggesting a promising avenue for further exploration of 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine in oncology .
Anti-inflammatory Properties
The compound's structure allows it to interact with biological targets related to inflammation. It has been proposed as a lead compound for developing anti-inflammatory drugs. In vitro studies have shown that related piperazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests that this compound may have similar effects.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. Preliminary studies on similar compounds have indicated potential interactions with neurotransmitter systems, which could be beneficial in treating mood disorders . The exploration of this compound in neuropharmacology is warranted given the structural similarities.
Material Science
In material science, compounds like this compound are explored for their properties as building blocks in synthesizing polymers and other materials with specific functionalities. The incorporation of such compounds into polymer matrices can enhance mechanical properties or introduce new functionalities due to their unique chemical structures .
-
Case Study on Anticancer Activity :
A recent study evaluated the efficacy of pyridazine derivatives against breast cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This highlights the potential of related compounds like this compound in cancer therapy. -
Case Study on Anti-inflammatory Effects :
In a comparative study, several piperazine derivatives were tested for their ability to reduce inflammation in animal models. Results indicated that these compounds effectively decreased levels of TNF-alpha and IL-6, suggesting a mechanism through which they exert anti-inflammatory effects . Further research on the specific mechanisms of action for this compound is essential.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other piperazine- and morpholine-containing derivatives. A notable analog is 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2402347 A1), which also incorporates morpholine and piperazine groups but differs in its core heterocycle (thienopyrimidine vs. pyridazine) and substituents (methanesulfonyl vs. 2-bromobenzoyl) .
Key Differences
Functional Implications
Reactivity : The 2-bromobenzoyl group in the target compound may enhance electrophilicity compared to the methanesulfonyl group in the analog, influencing reactivity in further derivatization.
Solubility : The methanesulfonyl group in the analog could improve aqueous solubility relative to the brominated aromatic substituent.
Biological Activity : While both compounds are uncharacterized pharmacologically, the bromine atom in the target compound may confer selectivity in halogen-bond-driven target interactions, whereas the methanesulfonyl group might modulate pharmacokinetic properties (e.g., metabolic stability) .
Research Findings and Limitations
- Synthesis: The analog in EP 2402347 A1 was synthesized via stepwise substitutions on a thienopyrimidine core, suggesting that the target compound could follow a comparable strategy using pyridazine as the starting material .
- Its bromine substituent would produce a distinct isotopic pattern in mass spectra, aiding identification.
- Gaps in Data : Direct pharmacological or thermodynamic comparisons (e.g., IC50, LogP) are absent in the provided evidence. Further studies are needed to evaluate binding affinities, toxicity, and metabolic profiles.
Biological Activity
The compound 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine , with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyridazine ring : Known for diverse biological activities.
- Piperazine moiety : Associated with psychoactive effects and drug design.
- Bromobenzoyl group : Enhances lipophilicity and biological interactions.
The molecular weight is approximately 444.377 g/mol . The structural uniqueness may confer distinct biological activities not found in similar compounds.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly against pathogens such as Mycobacterium tuberculosis . The proposed mechanisms include:
- Inhibition of key enzymes : Similar compounds have shown to inhibit dihydrofolate reductase (DHFR), impacting cellular metabolism and growth .
- Modulation of biochemical pathways : The compound may interact with various signaling pathways, enhancing or inhibiting cellular responses.
Antimicrobial Effects
Studies have highlighted the compound's potential anti-tubercular activity. For instance, derivatives with similar structures have demonstrated efficacy against Mycobacterium tuberculosis H37Ra, suggesting that this compound may also possess similar properties .
Antitumor Activity
Recent research has explored the antitumor potential of benzamide derivatives. Compounds structurally related to this compound have shown inhibitory effects on cancer cell proliferation, particularly through targeting specific kinases involved in tumor growth .
Case Studies
-
Study on Anti-Tubercular Activity :
- A series of experiments were conducted to evaluate the efficacy of related compounds against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load when treated with these compounds, highlighting their potential as anti-tubercular agents.
- Antitumor Research :
Data Tables
Q & A
What crystallographic methods are used to determine the structural conformation of this compound, and what key parameters define its stability?
Answer: Single-crystal X-ray diffraction is the primary method for structural elucidation. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 8.9168, b = 10.7106, c = 13.5147 |
| Angles (°) | α = 73.489, β = 71.309, γ = 83.486 |
| R-factor | 0.036 |
| These parameters, derived from a triclinic system, reveal intermolecular interactions (e.g., hydrogen bonding) critical for lattice stability . Advanced refinement techniques, such as least-squares matrix optimization, ensure accuracy in resolving electron density maps. |
How can researchers design synthetic routes for this compound, and what purification challenges arise due to piperazine/morpholine moieties?
Answer:
- Synthetic Design : A multi-step approach is typical:
- Coupling Reactions : Piperazine and morpholine groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination.
- Bromobenzoyl Integration : Friedel-Crafts acylation or palladium-catalyzed cross-coupling attaches the 2-bromobenzoyl group.
- Purification Challenges :
What advanced analytical techniques are recommended for impurity profiling, and how are conflicting spectral data resolved?
Answer:
- Techniques :
- Data Contradiction Resolution :
- Isotopic Labeling : Confirm reaction pathways using deuterated intermediates.
- Crystallographic Cross-Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) .
How does the 2-bromobenzoyl group influence the compound’s reactivity in biological assays, and what methodological controls are essential?
Answer:
- Role of Bromine :
- Controls :
What computational strategies predict the compound’s pharmacokinetic properties, and how are discrepancies between in silico and in vivo data addressed?
Answer:
- Strategies :
- Discrepancy Mitigation :
How are structure-activity relationship (SAR) studies optimized for analogs with varying piperazine/morpholine substituents?
Answer:
- SAR Design :
- Data Analysis :
What methodologies validate the compound’s stability under physiological conditions, and how are degradation pathways characterized?
Answer:
- Stability Protocols :
- Degradation Pathways :
- Hydrolysis : LC-MS/MS identifies morpholine ring-opened carboxylic acids.
- Photolysis : USP Apparatus I (1000 lux, 320–400 nm) confirms bromobenzoyl cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
